molecular formula C9H11ClN2O B11727314 3-amino-N-(2-chlorophenyl)propanamide

3-amino-N-(2-chlorophenyl)propanamide

Cat. No.: B11727314
M. Wt: 198.65 g/mol
InChI Key: XQLGIVXEZLIFRK-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of propanamide, featuring an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzonitrile with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-N-(2-chlorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3-chlorophenyl)propanamide
  • 3-amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride
  • N-(3-amino-4-chlorophenyl)propanamide

Uniqueness

3-amino-N-(2-chlorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)

InChI Key

XQLGIVXEZLIFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)Cl

Origin of Product

United States

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